molecular formula C12H18O B1584010 Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one CAS No. 41724-19-0

Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one

Cat. No.: B1584010
CAS No.: 41724-19-0
M. Wt: 178.27 g/mol
InChI Key: VWFXPROOUAWFEE-UHFFFAOYSA-N
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Description

Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one (CAS 41724-19-0), also known as Plicatone, is a bicyclic ketone with the molecular formula C₁₂H₁₈O and a molecular weight of 178.27 g/mol . It features a fused norbornane-like structure with a ketone group at the 6-position and a methyl substituent at the 7-position. Key physicochemical properties include a density of 1.026 g/cm³ (predicted), a boiling point of 120–122°C at 10 Torr, and a calculated LogP of 2.69, indicating moderate lipophilicity .

Primarily used in fragrances, Plicatone is valued for its woody, amber-like odor. Analytical methods for its separation include reverse-phase HPLC using Newcrom R1 columns with acetonitrile/water/phosphate buffers, adaptable for UPLC and preparative-scale applications . Safety assessments by the Research Institute for Fragrance Materials (RIFM) classify it as non-genotoxic, with a No Expected Sensitization Induction Level (NESIL) of 5300 μg/cm² for skin sensitization .

Properties

IUPAC Name

5-methyltricyclo[6.2.1.02,7]undecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18O/c1-7-4-10-8-2-3-9(5-8)11(10)6-12(7)13/h7-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFXPROOUAWFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3)C2CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052088
Record name Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41724-19-0
Record name Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one
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Record name 1,4-Methanonaphthalen-6(2H)-one, octahydro-7-methyl-
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Record name 1,4-Methanonaphthalen-6(2H)-one, octahydro-7-methyl-
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Record name Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one
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Record name Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:

    Cyclization Reactions: Formation of the bicyclic structure through cyclization of linear precursors.

    Hydrogenation: Saturation of double bonds to achieve the octahydro configuration.

    Methylation: Introduction of the methyl group at the 7th position.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and catalytic processes might be employed.

Chemical Reactions Analysis

Types of Reactions

Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms, potentially involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Further hydrogenation to reduce any remaining unsaturated bonds.

    Substitution: Replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

Organic Synthesis

Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one serves as a building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create more complex molecules. For instance:

  • Cyclization Reactions : Used to form other bicyclic compounds.
  • Methylation : Introduction of methyl groups at specific positions enhances reactivity and functionality.

Biological Studies

In biological research, this compound can be utilized to study metabolic pathways or as a precursor for bioactive compounds. Its structure may influence interactions with biological targets such as enzymes or receptors, making it a candidate for pharmacological studies.

Medicinal Chemistry

Research into the pharmacological properties of this compound suggests potential therapeutic uses. Studies have indicated that compounds with similar structures exhibit anti-inflammatory and analgesic effects, warranting further investigation into this compound's medicinal properties .

Industrial Applications

The compound is used in the production of specialty chemicals and materials. Its unique properties allow it to function effectively in formulations for fragrances and flavoring agents . Additionally, it has been evaluated for safety in consumer products, indicating low toxicity levels under standard exposure conditions .

Separation and Analysis

The compound can be analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation, utilizing acetonitrile and water as mobile phases . This technique is scalable for preparative separation and suitable for pharmacokinetic studies.

Case Study 1: Pharmacological Evaluation

A study focused on the anti-inflammatory properties of similar bicyclic compounds revealed promising results. The research indicated that modifications to the structure could enhance efficacy against inflammation-related conditions, suggesting that this compound may exhibit similar benefits if further explored .

Case Study 2: Environmental Safety Assessment

Environmental assessments have been conducted to evaluate the safety profile of this compound in consumer products. Findings indicate that exposure levels are significantly below toxic thresholds, supporting its use in fragrance formulations without adverse effects on human health or the environment .

Mechanism of Action

The mechanism of action of Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4a,6,7,8,8a-Hexahydro-1,4-methanonaphthalen-5(1H)-one (CAS 51519-65-4)

This analog shares a fused bicyclic structure with Plicatone but differs in saturation (hexahydro vs. octahydro) and ketone position (5- vs. 6-position) .

Property Plicatone Hexahydro Analog
Molecular Formula C₁₂H₁₈O C₁₁H₁₄O
Genotoxicity Negative (BlueScreen assay) Negative (micronucleus test)
Clastogenicity Not tested Statistically insignificant increases in micronuclei at high doses
Skin Sensitization (NESIL) 5300 μg/cm² Data extrapolated from Plicatone

The hexahydro analog was used as a read-across material for Plicatone’s safety assessment. While both compounds lack genotoxicity concerns, the hexahydro analog showed minor clastogenic activity in vitro, attributed to cytotoxicity rather than intrinsic DNA damage .

Benzo-1,4-Oxathiins (e.g., 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine)

These sulfur-containing heterocycles differ fundamentally in structure and reactivity. For example, 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (C₁₅H₁₂O₂S) has a larger planar aromatic system and higher polarity due to sulfur and oxygen atoms .

Other Octahydro Derivatives

Skin Sensitization

Plicatone’s NESIL of 5300 μg/cm² classifies it as a weak sensitizer.

Phototoxicity

Regulatory and Environmental Considerations

Plicatone is pre-registered under REACH but lacks a full dossier as of 2021 . It is restricted to perfume applications in the EU (classified as non ammesso) .

Biological Activity

Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one, commonly referred to as Plicatone, is a bicyclic compound known for its diverse applications in the fragrance industry and its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Plicatone has a molecular formula of C12H18OC_{12}H_{18}O and a molecular weight of 178.27 g/mol. It is characterized by its bicyclic structure, which contributes to its unique organoleptic properties.

Biological Activity Overview

Research indicates that Plicatone exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that Plicatone possesses antimicrobial properties against various pathogens.
  • Antioxidant Activity : The compound has demonstrated significant antioxidant effects, which may contribute to its protective role against oxidative stress.
  • Anti-inflammatory Effects : Plicatone has been reported to modulate inflammatory pathways, potentially aiding in the treatment of inflammatory diseases.

Antimicrobial Activity

A study investigating the antimicrobial potential of Plicatone revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

Microorganism MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Salmonella typhimurium0.75

Table 1: Antimicrobial Activity of this compound

Antioxidant Activity

The antioxidant capacity of Plicatone was assessed using various assays, including DPPH and FRAP. The results indicated that Plicatone exhibits a dose-dependent increase in antioxidant activity. The IC50 values are presented in Table 2.

Assay Type IC50 (µg/mL)
DPPH25
FRAP30

Table 2: Antioxidant Activity of this compound

Antimicrobial Mechanism

Plicatone disrupts bacterial cell membranes, leading to cell lysis. It also interferes with metabolic pathways essential for bacterial survival.

Antioxidant Mechanism

The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage to cells.

Anti-inflammatory Mechanism

Plicatone inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-kB, which plays a crucial role in inflammation.

Case Studies

  • Study on HepG2 Cells : A recent study evaluated the effects of Plicatone on HepG2 liver cancer cells. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent .
  • Fragrance Applications : Plicatone's organoleptic properties have made it a valuable ingredient in perfumery. It enhances fragrance profiles by adding depth and complexity to formulations .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one, and what intermediates are critical for structural validation?

  • Methodological Answer : The compound is synthesized via catalytic hydrogenation of bicyclic enone precursors. For example, Momose et al. (1977) demonstrated stereochemical control using palladium or platinum catalysts under hydrogen pressure, yielding key intermediates like 7-hydroxyquinoline derivatives . Critical intermediates include tricyclic ketones, validated via gas chromatography (GC) and nuclear Overhauser effect (NOE) NMR experiments to confirm stereochemistry .

Q. How is the stereochemical configuration of this compound resolved using spectroscopic techniques?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Complementary methods include:

  • NOE NMR : To identify spatial proximity of protons in rigid bicyclic frameworks .
  • Vibrational Circular Dichroism (VCD) : For distinguishing enantiomers in chiral environments .
  • Example : A study on similar tricyclic ketones used X-ray data (C–C bond lengths: 1.54–1.58 Å) to validate computational models .

Advanced Research Questions

Q. How can catalytic hydrogenation conditions be optimized to minimize diastereomer formation in this compound synthesis?

  • Methodological Answer : Key parameters include:

  • Catalyst Selection : PtO₂ in acetic acid reduces over-reduction byproducts compared to Pd/C .
  • Pressure and Temperature : Lower H₂ pressure (1–3 atm) and 25–40°C improve stereoselectivity (85–92% yield) .
  • Solvent Polarity : Polar solvents (e.g., ethanol) stabilize transition states, favoring the desired endo isomer .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Combine DFT calculations (B3LYP/6-311+G(d,p)) with experimental IR, NMR, and X-ray data .
  • Dynamic Effects : Account for conformational flexibility using molecular dynamics simulations to explain discrepancies in NOE correlations .
  • Example : A 2022 study on dihydronaphthalenone derivatives showed that solvent-induced conformational changes altered NOE signals by 10–15%, requiring iterative refinement of computational models .

Q. How does solvent choice influence the regioselectivity of cascade reactions involving this compound derivatives?

  • Methodological Answer :

  • Polar Aprotic Solvents (e.g., DMF): Favor cyclization via keto-enol tautomerism, yielding isoquinolin-1(2H)-ones (70–80% yield) .
  • Non-Polar Solvents (e.g., toluene): Promote [4+2] cycloadditions, forming dihydroisobenzoquinoline-3(2H)-ones (65–75% yield) .
  • Kinetic Control : Lower temperatures (0–25°C) in THF stabilize intermediates for selective functionalization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one
Reactant of Route 2
Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one

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